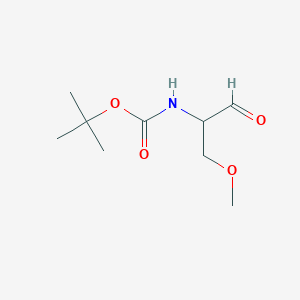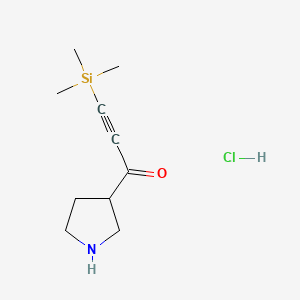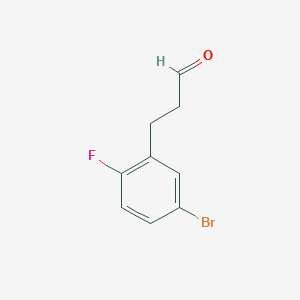![molecular formula C9H10F3NOS B13560442 2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol typically involves the reaction of 3-(trifluoromethyl)thiophenol with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The sulfanyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Aplicaciones Científicas De Investigación
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The sulfanyl group may participate in redox reactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol: This compound lacks the sulfanyl group but shares similar structural features and reactivity.
2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol: Another closely related compound with similar functional groups but different spatial arrangement.
Uniqueness
2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol is unique due to the presence of the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C9H10F3NOS |
|---|---|
Peso molecular |
237.24 g/mol |
Nombre IUPAC |
2-amino-2-[3-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NOS/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2 |
Clave InChI |
SGMXMNCVHWLDIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)SC(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


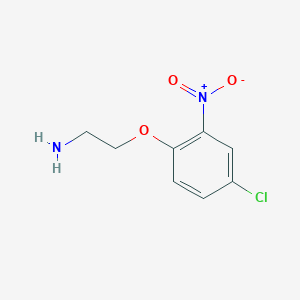
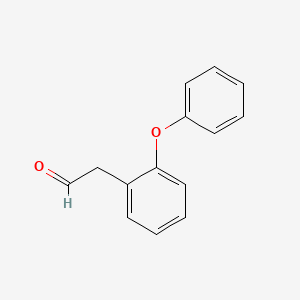
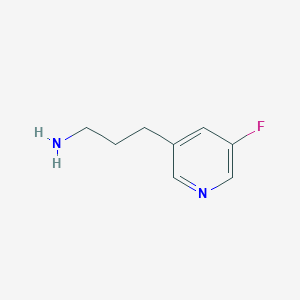
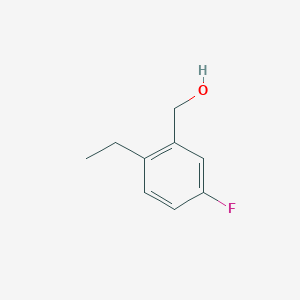
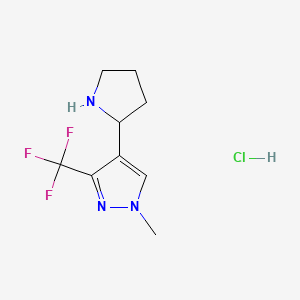
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)

